1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C10H13ClN4O. This compound is characterized by the presence of a chloropyrazine ring attached to a piperidine carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of the sEH enzyme . By inhibiting this enzyme, the compound prevents the breakdown of EETs, leading to an increase in their levels . This results in enhanced signaling through the pathways mediated by EETs .
Biochemical Pathways
The key biochemical pathway affected by this compound is the EET signaling pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes . By inhibiting sEH, the compound increases the levels of EETs, thereby enhancing the signaling through this pathway .
Pharmacokinetics
This suggests that it is well-absorbed and can effectively reach its target in the body .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, depending on the specific roles of EETs in different tissues. For example, in the cardiovascular system, increased EET signaling can lead to vasodilation and reduced inflammation .
Biochemical Analysis
Biochemical Properties
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides . The nature of these interactions includes enzyme inhibition, which can affect the enzyme’s activity and subsequently influence various metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of soluble epoxide hydrolase, binding to the enzyme and preventing its normal activity . This inhibition can lead to changes in the levels of epoxides and other metabolites, ultimately affecting various biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can have lasting effects on cell behavior . Additionally, the stability of the compound in different experimental conditions can influence its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of epoxides, and its inhibition by the compound can lead to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
The synthesis of 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyrazine with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloropyrazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide is utilized in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(3-Chloropyrazin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxylate
- 1-(3-Chloropyrazin-2-yl)piperidine-4-carboxylic acid These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
1-(3-chloropyrazin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-10(14-4-3-13-8)15-5-1-7(2-6-15)9(12)16/h3-4,7H,1-2,5-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCZFQYKCUQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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